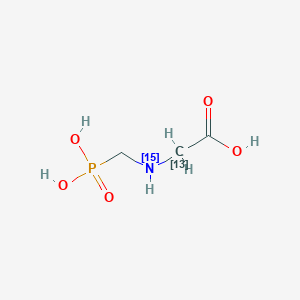

N-(Phosphonomethyl)(2-~13~C,~15~N)glycine

Vue d'ensemble

Description

Glyphosate is one of the most used herbicides, especially in agriculture applications such as weed and vegetation control.

Glyphosate-2-13C,15N is enriched with 13C and 15N isotopes.

Mécanisme D'action

Target of Action

The primary target of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine , also known as 2-(phosphonomethyl(15N)amino)acetic acid , is the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .

Mode of Action

This compound: inhibits the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase . This inhibition disrupts the shikimate pathway, preventing the synthesis of essential aromatic amino acids .

Biochemical Pathways

The shikimate pathway, affected by This compound , is responsible for the synthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine . The disruption of this pathway leads to a deficiency of these amino acids, affecting protein synthesis and growth of the organism .

Pharmacokinetics

The pharmacokinetics of This compound It is known that the compound is highly soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion, which need further investigation.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the disruption of protein synthesis due to the inhibition of the shikimate pathway . This leads to a deficiency of essential aromatic amino acids, which can affect the growth and survival of the organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, its solubility in water suggests that it could be influenced by the hydration status of the organism . Additionally, the compound’s efficacy could be affected by the presence of other substances that interact with the shikimate pathway

Analyse Biochimique

Biochemical Properties

N-(Phosphonomethyl)(2-~13~C,~15~N)glycine plays a significant role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine . By inhibiting this enzyme, this compound disrupts the production of these essential amino acids, leading to the death of the plant. Additionally, glyphosate can form coordinate complexes with various metal ions due to its chelation properties .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it inhibits the shikimate pathway, leading to a deficiency in aromatic amino acids, which are vital for protein synthesis and plant growth . This inhibition results in the accumulation of shikimate-3-phosphate and a decrease in the levels of downstream products, ultimately causing plant death. In non-target organisms, glyphosate can affect cell signaling pathways, gene expression, and cellular metabolism, although the extent of these effects varies depending on the organism and exposure levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of 5-enolpyruvylshikimate-3-phosphate synthase, thereby inhibiting its activity . This enzyme is responsible for catalyzing the transfer of the enolpyruvyl group from phosphoenolpyruvate to shikimate-3-phosphate, a key step in the shikimate pathway. By blocking this step, glyphosate prevents the synthesis of essential aromatic amino acids, leading to the disruption of protein synthesis and plant growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Glyphosate is relatively stable under standard conditions, but its degradation can occur through microbial activity and chemical hydrolysis . Long-term exposure to glyphosate has been shown to affect cellular function, including alterations in gene expression and metabolic pathways. In vitro and in vivo studies have demonstrated that prolonged exposure to glyphosate can lead to oxidative stress and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, glyphosate may have minimal effects, but at higher doses, it can cause toxic or adverse effects . Studies have shown that high doses of glyphosate can lead to oxidative stress, apoptosis, and disruptions in cellular signaling pathways. Threshold effects have been observed, where certain dosages result in significant changes in cellular function and overall health.

Metabolic Pathways

This compound is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. The inhibition of 5-enolpyruvylshikimate-3-phosphate synthase by glyphosate disrupts this pathway, leading to the accumulation of shikimate-3-phosphate and a decrease in the levels of downstream products. This disruption affects metabolic flux and metabolite levels, ultimately impacting protein synthesis and plant growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Glyphosate is absorbed through foliage and minimally through roots, and it is translocated to growing points within the plant . It interacts with transporters and binding proteins that facilitate its movement within the plant. The localization and accumulation of glyphosate in specific tissues can influence its effectiveness and impact on plant growth.

Activité Biologique

N-(Phosphonomethyl)(2-~13~C,~15~N)glycine, commonly known as glyphosate, is a widely used herbicide that plays a significant role in agriculture. This compound is notable for its ability to inhibit specific biochemical pathways in plants and microorganisms, particularly through the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Target Enzyme: EPSPS

Glyphosate's primary mechanism of action involves the inhibition of EPSPS, an enzyme crucial for the shikimate pathway. This pathway is responsible for the biosynthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. By inhibiting EPSPS, glyphosate effectively disrupts the production of these essential amino acids, leading to detrimental effects on protein synthesis and overall plant growth .

Biochemical Pathways Affected

- Shikimate Pathway : Glyphosate's inhibition of EPSPS prevents the conversion of phosphoenolpyruvate (PEP) and erythrose-4-phosphate to shikimate-3-phosphate. This blockage results in an accumulation of shikimate-3-phosphate and a decrease in downstream products necessary for protein synthesis .

- Aromatic Amino Acid Biosynthesis : The disruption of this pathway leads to deficiencies in aromatic amino acids, which are vital for various physiological processes in plants and microorganisms .

Impact on Plant Health

Glyphosate's inhibition of the shikimate pathway has profound implications for plant health:

- Growth Inhibition : Plants treated with glyphosate exhibit stunted growth due to a lack of essential amino acids. This effect is particularly pronounced in sensitive species where even low concentrations can cause significant damage .

- Toxicity to Non-target Organisms : While glyphosate primarily targets plants, studies have shown that it can also affect non-target organisms. For instance, it has been observed to exhibit moderate clastogenicity and cytotoxicity against human tumor cell lines .

Case Studies

- Cytotoxic Effects in Tumor Cells :

- Environmental Impact :

Pharmacokinetics

Glyphosate is known for its high solubility in water, which facilitates its uptake by plants and its movement through soil. Its pharmacokinetic profile indicates that it can be rapidly absorbed and translocated within plant tissues, leading to systemic effects throughout the plant .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Applications De Recherche Scientifique

Agricultural Applications

Glyphosate is primarily recognized for its role as a broad-spectrum systemic herbicide. Its main applications include:

- Weed Control : Glyphosate is extensively used in agriculture for the effective control of a wide range of weed species. It works by inhibiting the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids in plants, leading to their death .

- Crop Management : It is utilized in various crop management systems, particularly in genetically modified crops that are resistant to glyphosate. This allows farmers to apply the herbicide without damaging the crops while effectively controlling weeds .

Scientific Research Applications

The isotopic labeling of glyphosate with ¹³C and ¹⁵N provides unique opportunities for research in several domains:

- Metabolic Studies : Researchers use N-(Phosphonomethyl)(2-¹³C,¹⁵N)glycine to trace its absorption, metabolism, and excretion in plants. The stable isotopes allow scientists to monitor the compound's movement within biological systems using techniques such as mass spectrometry .

- Environmental Impact Studies : The compound is employed to study glyphosate's degradation in various environmental matrices such as soil and water. By tracking the labeled glyphosate, researchers can assess its persistence and the formation of degradation products, which is vital for understanding its ecological impact .

- Analytical Method Development : Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed using isotope-labeled glyphosate as a standard. These methods enhance the accuracy and reliability of glyphosate detection in environmental samples .

Case Study 1: Metabolic Tracing in Plants

A study investigated how glyphosate affects ethylene production and cellulase activity in bean plants (Phaseolus vulgaris). The research demonstrated that treatment with glyphosate increased ethylene production within 12 hours and enhanced cellulase activity after two days. This indicates that glyphosate not only disrupts growth but also alters plant metabolic processes significantly .

Case Study 2: Environmental Fate Assessment

Another study focused on the dual isotope analysis of glyphosate and its metabolite aminomethylphosphonic acid (AMPA). By combining carbon and nitrogen isotope measurements, researchers were able to differentiate between commercial glyphosate products and trace their degradation pathways in environmental samples. This approach provided insights into the sources and environmental behavior of glyphosate .

Propriétés

IUPAC Name |

2-(phosphonomethyl(15N)amino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-VFZPYAPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([15NH][13CH2]C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745804 | |

| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-24-7 | |

| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285978-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.